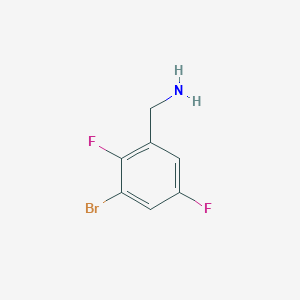
(3-Bromo-2,5-difluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N It is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine typically involves the following steps:
Bromination: The starting material, 2,5-difluorotoluene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 3-position of the benzene ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia (NH3) or an amine source under appropriate conditions, such as elevated temperature and pressure, to replace the bromine atom with an amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), alkoxide (RO-)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-2,5-difluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. Its derivatives may serve as potential candidates for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the binding affinity and selectivity of the compound towards these targets. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of an enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanamine
- (3-Bromo-2,6-difluorophenyl)methanamine
- (3-Chloro-2,5-difluorophenyl)methanamine
Uniqueness
Compared to similar compounds, (3-Bromo-2,5-difluorophenyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
(3-bromo-2,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H,3,11H2 |
InChI Key |
SMTXOWUDXCNOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


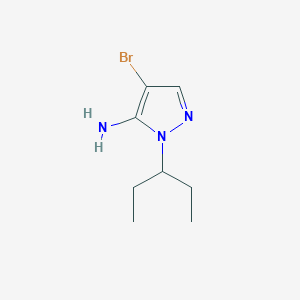
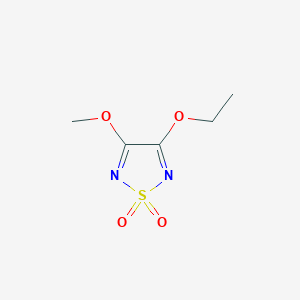

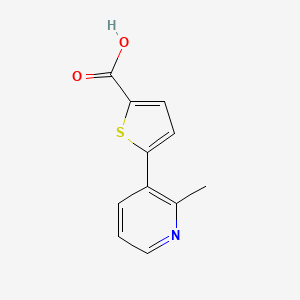
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)
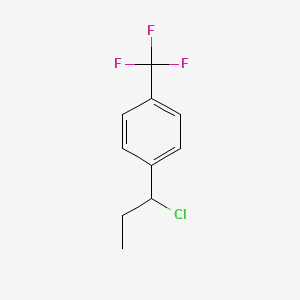


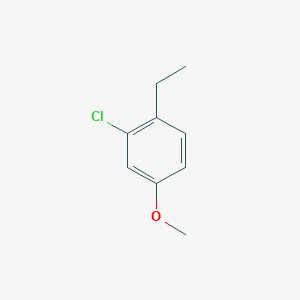


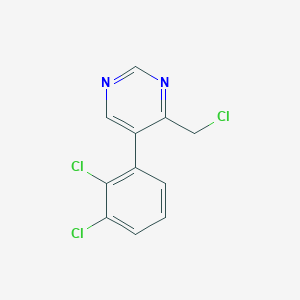
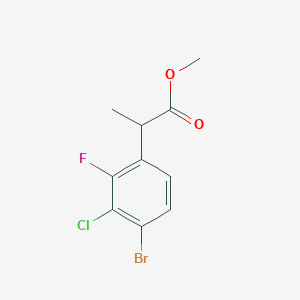
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
